Montelukast, cis-

Pharmacopeial impurity specification Regulatory acceptance criteria API purity threshold

cis-Montelukast (CAS 774538-96-4), also designated as Montelukast EP Impurity G, Montelukast USP Related Compound G, or Z-Montelukast, is the cis (Z) geometric isomer of the leukotriene CysLT1 receptor antagonist montelukast sodium. The active pharmaceutical ingredient (API) montelukast is exclusively the trans (E), (R)-enantiomer; the cis-isomer is a specified process and degradation impurity strictly controlled under both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs.

Molecular Formula C₃₅H₃₆ClNO₃S
Molecular Weight 586.18
CAS No. 774538-96-4
Cat. No. B1141231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast, cis-
CAS774538-96-4
Synonyms1-[[[(1R)-1-[3-[(1Z)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid;  Montelukast Impurity G
Molecular FormulaC₃₅H₃₆ClNO₃S
Molecular Weight586.18
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Montelukast (CAS 774538-96-4): Pharmacopeial Impurity Reference Standard for Montelukast Sodium API Quality Control


cis-Montelukast (CAS 774538-96-4), also designated as Montelukast EP Impurity G, Montelukast USP Related Compound G, or Z-Montelukast, is the cis (Z) geometric isomer of the leukotriene CysLT1 receptor antagonist montelukast sodium [1]. The active pharmaceutical ingredient (API) montelukast is exclusively the trans (E), (R)-enantiomer; the cis-isomer is a specified process and degradation impurity strictly controlled under both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs . This compound is supplied as a fully characterized reference standard with molecular formula C₃₅H₃₆ClNO₃S and molecular weight 586.18 g/mol, intended solely for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF regulatory submission support [1].

Why Generic Impurity Reference Materials Cannot Replace cis-Montelukast (CAS 774538-96-4) in Regulated Pharmaceutical Analysis


cis-Montelukast is a stereochemically and geometrically distinct entity whose analytical behavior differs from the trans-montelukast API and from every other montelukast impurity in three non-interchangeable ways: (i) it is the only impurity that is a direct geometric isomer formed via trans→cis photoisomerization of the ethenyl double bond, a degradation pathway unique to light-exposed montelukast [1]; (ii) both the USP and EP monographs mandate a specific chromatographic resolution of ≥2.5 between the cis-isomer peak and the montelukast peak as a system suitability requirement, meaning that any substitute lacking the exact (Z)-configuration will fail to validate the critical resolution criterion [2]; (iii) the cis-isomer's fluorescence intensity differs substantially from the trans-isomer, requiring detector parameter adjustments that are specific to this isomeric pair and cannot be calibrated using other montelukast-related substances [3]. A generic impurity standard or a different montelukast impurity (e.g., sulfoxide, methylketone) cannot fulfill these orthogonal analytical requirements.

Quantitative Comparative Evidence for cis-Montelukast (CAS 774538-96-4) Against Key Analogs


Pharmacopeial Acceptance Criterion: cis-Montelukast Is Restricted to ≤0.15% of API, a Limit Not Applicable to Any Other Montelukast Isomer

The USP 2025 monograph for Montelukast Sodium specifies an acceptance criterion of Not More Than (NMT) 0.15% for the cis-isomer (Impurity G), with a relative retention time of 0.8 versus montelukast at 1.0 [1]. The European Pharmacopoeia independently sets the identical limit of maximum 0.15% for Impurity G [2]. This limit is lower than the 0.2% threshold for the sulfoxide impurity and identical to the limit for methylketone impurity, but critically, the cis-isomer is the only impurity generated in situ by ambient light exposure during sample preparation, as directed by the USP: 'Transfer 1 mL of the Impurity solution to a colorless glass vial, and expose to ambient light for approximately 20 min to generate the cis-isomer of montelukast' [1]. No other montelukast impurity can be generated by this standardized photochemical procedure, making cis-montelukast uniquely necessary for system suitability validation.

Pharmacopeial impurity specification Regulatory acceptance criteria API purity threshold

Photochemical Conversion Efficiency: Forward Quantum Yield for trans→cis Isomerization Increases 15-Fold Across the UV Range

Maafi et al. (2014) demonstrated that montelukast sodium undergoes a photoreversible trans→cis isomerization obeying AB(2Φ) kinetics. The forward quantum yield Φ(A→B) for conversion of trans-montelukast to cis-montelukast increases 15-fold across the irradiation wavelength range of 220–360 nm, with the 250–360 nm spectral section representing the effective photodegradation causative range [1]. The reverse quantum yield Φ(B→A) for cis→trans back-conversion was consistently 12–54% lower than the forward yield at all measured wavelengths, establishing a thermodynamic bias favoring cis-isomer accumulation. At high irradiation wavelengths, the trans-isomer converts almost completely to its cis counterpart [1]. Al Omari et al. (2007) independently confirmed that montelukast in methanolic solution reaches approximately 90% conversion to the cis-isomer after 10 hours of daylight exposure, with the cis-isomer identified as the sole major photoproduct in solution [2].

Photodegradation kinetics Quantum yield trans–cis photoisomerization

Chromatographic System Suitability: USP Mandates Resolution ≥2.5 Between cis-Isomer and Montelukast Peaks

The USP 2025 Montelukast Sodium monograph requires a chromatographic resolution of Not Less Than (NLT) 2.5 between the cis-isomer peak and the montelukast peak in the system suitability solution, along with NLT 1.5 between montelukast and the methylketone impurity [1]. The BP/EP monograph independently specifies the same resolution minimum of 2.5 for impurity G versus montelukast and 1.5 for montelukast versus impurity F [2]. The cis-isomer elutes with a relative retention time (RRT) of 0.8 relative to montelukast (1.0), while the sulfoxide impurity elutes earlier at RRT 0.4, and methylketone elutes later at RRT 1.2 [1]. This specific resolution requirement means that any analytical method for montelukast sodium must demonstrate baseline separation of the cis-isomer from the API; without an authentic cis-montelukast reference standard, this critical validation parameter cannot be assessed.

HPLC system suitability Chromatographic resolution Method validation

Differential Fluorescence Response: cis-Montelukast and trans-Montelukast Require Distinct Detector Parameters for Bioanalytical Accuracy

Smith et al. (2004) reported that in developing a dual-column HPLC-fluorescence method for montelukast bioequivalence studies, the cis (Z) photodegradation isomer exhibited a substantially stronger fluorescence signal than the trans (E) API [1]. To achieve a molar equivalent fluorescence response between the two geometric isomers and enable accurate peak-height summation for total drug quantification, the emission wavelength and detector attenuation were both increased immediately prior to elution of the montelukast (trans) peak, effectively dampening the response of the more strongly fluorescent cis-isomer [1]. This differential fluorescence behavior means that any bioanalytical method relying on fluorescence detection must be specifically calibrated using both isomers; using only trans-montelukast for calibration will systematically underestimate or overestimate plasma concentrations depending on the degree of photodegradation.

Fluorescence detection Bioanalytical method Isomer-specific detection

Impurity Profiling in Commercial Products: cis-Montelukast Remains Below Qualification Thresholds While Other Impurities Exceed Limits

Emerce et al. (2015) quantified five montelukast impurities—sulfoxide, cis-isomer, Michael adducts I & II, methylketone, and methylstyrene—across 20 commercial drug product batches from 11 manufacturers using a validated RP-HPLC method [1]. The cis-isomer was detected and quantified in all tested products but consistently remained within the pharmacopeial limits. In contrast, the sulfoxide impurity exceeded the qualification threshold in pediatric tablets from 2 companies and in adult tablets from 7 companies, triggering a full genotoxicological assessment (Ames test, chromosomal aberration assay, mitotic index determination) [1]. This differential risk profile—where sulfoxide but not cis-isomer exceeded regulatory thresholds—demonstrates that regulatory concern is impurity-specific and that cis-montelukast reference material is essential for accurate quantification to demonstrate lot-to-lot compliance.

Genotoxic impurity assessment Commercial product impurity profiling Regulatory qualification threshold

Stability-Indicating Method Capability: cis-Montelukast Is the Benchmark Degradation Product for Photostability Method Validation Across Orthogonal Analytical Platforms

Shakalisava et al. (2008) developed a capillary electrophoresis (CE) method capable of separating montelukast from its cis-isomer and other impurities after light and oxygen exposure, achieving over 900,000 theoretical plates for montelukast with a migration time RSD of 0.53% [1]. The CE method reduced analysis time to 9 minutes versus 35 minutes for the compendial HPLC method [1]. Temporal degradation studies showed that cis-isomer formation occurred predominantly within the first 2 days of light exposure and was paradoxically higher in samples with no contact with air (oxygen), providing mechanistic evidence that photoisomerization is the primary degradation route independent of oxidative pathways [1]. A subsequent enantioselective CD-MEKC method by Flor et al. (2016) enabled simultaneous determination of montelukast, its enantiomer, diastereomers, and MK sulfoxide with detection of 0.02% w/w for enantiomeric/diastereomeric impurities and 0.01% w/w for sulfoxide [2]. Both orthogonal methods depend on authentic cis-montelukast for peak identification and system suitability, reinforcing that no single-platform approach eliminates the need for the cis-isomer reference standard.

Stability-indicating method Capillary electrophoresis Forced degradation

Priority Application Scenarios for cis-Montelukast (CAS 774538-96-4) in Pharmaceutical R&D and Quality Control


Pharmacopeial System Suitability and Method Validation for Montelukast Sodium API Release Testing

The USP and EP monographs require generation of the cis-isomer in situ by exposing a montelukast for peak identification solution to ambient light for approximately 20 minutes, followed by demonstration of resolution ≥2.5 between the cis-isomer peak and the montelukast peak [1]. An authenticated cis-montelukast reference standard with full characterization data (NMR, MS, HPLC purity) and traceability to USP or EP pharmacopeial standards is essential for QC laboratories performing API release testing, method transfer, and pharmacopeial compliance verification [2]. Without this specific reference material, the system suitability test cannot be executed and the analytical method cannot be validated under ICH Q2(R1) requirements.

Forced Degradation and Photostability Studies for ICH Q1B Compliance

cis-Montelukast is the major photodegradation product formed when montelukast sodium is exposed to light in solution, with approximately 90% conversion after 10 hours of daylight exposure [1]. The forward quantum yield for trans→cis photoisomerization increases 15-fold across 220–360 nm, with near-complete conversion at high irradiation wavelengths [2]. A certified cis-montelukast reference standard is mandatory for (i) identifying and quantifying the primary photodegradant in forced degradation studies, (ii) establishing mass balance in photostability testing, and (iii) validating that the analytical method is stability-indicating as required by ICH Q1B and Q2(R1) guidelines.

Bioanalytical Method Development for Pharmacokinetic and Bioequivalence Studies

In bioanalytical HPLC-fluorescence methods for montelukast in human plasma, the cis-isomer exhibits a substantially stronger fluorescence signal than the trans-isomer, necessitating a specific detector parameter adjustment (emission wavelength and attenuation increase) to achieve molar equivalent response for accurate peak-height summation across both isomers [1]. Bioanalytical laboratories must procure cis-montelukast to calibrate this fluorescence response ratio and validate the method for light-exposed clinical samples. Failure to do so risks systematic quantification errors in pharmacokinetic parameters (Cmax, AUC) that could invalidate bioequivalence conclusions.

ANDA/DMF Regulatory Submissions and Generic Drug Product Development

For Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) referencing montelukast sodium, the FDA and other regulatory agencies require demonstration that all specified impurities—including cis-montelukast (USP Related Compound G, EP Impurity G)—are controlled within acceptance criteria of NMT 0.15% [1]. The cis-isomer reference standard must be used to establish relative response factors, determine LOQ/LOD for the impurity method, and generate the impurity profile data that populate the ANDA Module 3.2.S.3.2 (Impurities) and 3.2.P.5.5 (Characterization of Impurities) sections. The Emerce et al. (2015) study confirms that cis-isomer levels are routinely monitored across commercial products from multiple manufacturers, making this reference standard a universal procurement requirement for any generic entrant [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montelukast, cis-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.